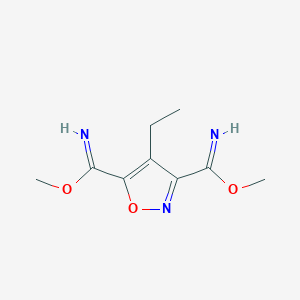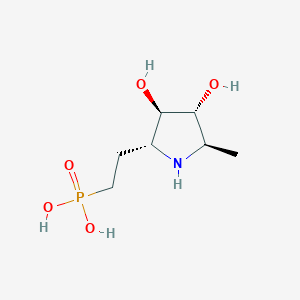
(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxyl groups and a phosphonic acid moiety. Its molecular formula is C7H16NO5P, and it has a molecular weight of 225.179 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the use of a pyrrolidine derivative, which undergoes a series of reactions including hydroxylation and phosphorylation to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphonic acid moiety can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .
科学研究应用
Chemistry
In chemistry, (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting glycoside hydrolase-like phosphorylase, which is involved in various metabolic pathways .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications .
作用机制
The mechanism of action of (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid involves its interaction with specific molecular targets. It acts as an inhibitor of glycoside hydrolase-like phosphorylase by binding to the enzyme’s active site and preventing substrate access. This inhibition disrupts the enzyme’s function and affects the metabolic pathways it regulates .
相似化合物的比较
Similar Compounds
(2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: This compound shares similar hydroxylation patterns and has shown potential in inhibiting multiple targets of SARS-CoV-2.
Zwitterionic pyrrolidene-phosphonates: These compounds are structurally related and have been studied for their inhibitory effects on glycoside hydrolase-like phosphorylase.
Uniqueness
What sets (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid apart is its specific combination of a pyrrolidine ring with a phosphonic acid moiety, which provides unique reactivity and binding properties. This makes it a versatile compound for various scientific and industrial applications .
属性
分子式 |
C7H16NO5P |
|---|---|
分子量 |
225.18 g/mol |
IUPAC 名称 |
2-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methylpyrrolidin-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C7H16NO5P/c1-4-6(9)7(10)5(8-4)2-3-14(11,12)13/h4-10H,2-3H2,1H3,(H2,11,12,13)/t4-,5-,6-,7-/m1/s1 |
InChI 键 |
SQCCSCCORGBPNM-DBRKOABJSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](N1)CCP(=O)(O)O)O)O |
规范 SMILES |
CC1C(C(C(N1)CCP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



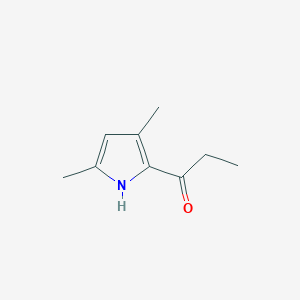
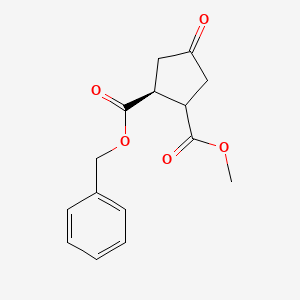
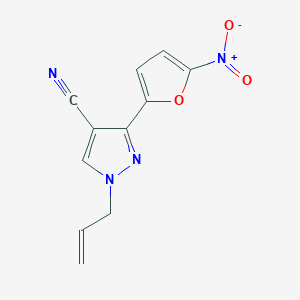
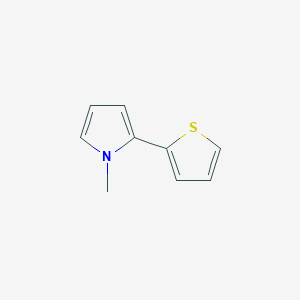
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
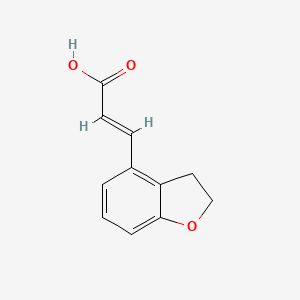
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)
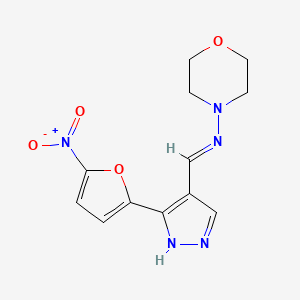
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
